molecular formula C15H15BrMg B14890110 magnesium;1-phenyl-2-propan-2-ylbenzene;bromide

magnesium;1-phenyl-2-propan-2-ylbenzene;bromide

Cat. No.: B14890110
M. Wt: 299.49 g/mol
InChI Key: KXYIXQGMXQXPRV-UHFFFAOYSA-M
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Description

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is often used in organic synthesis as a Grignard reagent, which is a crucial tool in forming carbon-carbon bonds. The presence of magnesium and bromine in the compound allows it to participate in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is typically synthesized through the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:

C6H5Br+MgC6H5MgBr\text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} C6​H5​Br+Mg→C6​H5​MgBr

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum yield and purity. The use of high-purity reagents and solvents is crucial to avoid any side reactions that could affect the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It participates in forming carbon-carbon bonds in Suzuki-Miyaura and other coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of an ether solvent.

    Substitution Reactions: Requires the presence of a halide and an appropriate solvent.

    Coupling Reactions: Often uses palladium or nickel catalysts under mild conditions.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound acts primarily as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the ether solvent, stabilizing the compound and facilitating its reactivity. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.

    2-Phenyl-2-propanol: A related compound used in organic synthesis.

    Phenylacetone: Another compound with a phenyl group, used in different synthetic applications.

Uniqueness

Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler Grignard reagents. Its ability to form complex organic molecules makes it invaluable in advanced organic synthesis.

Properties

Molecular Formula

C15H15BrMg

Molecular Weight

299.49 g/mol

IUPAC Name

magnesium;1-phenyl-2-propan-2-ylbenzene;bromide

InChI

InChI=1S/C15H15.BrH.Mg/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

KXYIXQGMXQXPRV-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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